molecular formula C10H19Cl B12652087 5-Decene, 1-chloro-, (5Z)- CAS No. 71673-28-4

5-Decene, 1-chloro-, (5Z)-

Cat. No.: B12652087
CAS No.: 71673-28-4
M. Wt: 174.71 g/mol
InChI Key: RTCAJAHYBVGCHJ-AATRIKPKSA-N
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Description

5-Decene, 1-chloro-, (5Z)-: is an organic compound with the molecular formula C10H19Cl . It is a chlorinated derivative of decene, specifically a positional isomer where the chlorine atom is attached to the first carbon of the decene chain, and the double bond is in the Z-configuration at the fifth carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene, 1-chloro-, (5Z)- typically involves the chlorination of 5-decene. This can be achieved through the addition of chlorine gas to 5-decene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 5-Decene, 1-chloro-, (5Z)- can be achieved through catalytic chlorination processes. These processes often use catalysts such as iron(III) chloride or aluminum chloride to facilitate the chlorination reaction. The reaction conditions are optimized to maximize yield and selectivity for the desired isomer.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Decene, 1-chloro-, (5Z)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in 5-Decene, 1-chloro-, (5Z)- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Major Products Formed:

    Substitution: 5-Decene-1-ol, 5-Decene-1-amine.

    Addition: 1,2-Dibromo-5-decene, 1-Bromo-5-decene.

    Oxidation: 5-Decene-1-ol, 5-Decenal, 5-Decenoic acid.

Scientific Research Applications

Chemistry: 5-Decene, 1-chloro-, (5Z)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chlorinated alkenes on biological systems. It can also be used as a model compound to investigate the metabolism and toxicity of chlorinated hydrocarbons.

Medicine: While not directly used as a drug, 5-Decene, 1-chloro-, (5Z)- can be used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess biological activity that can be explored for therapeutic applications.

Industry: In the industrial sector, 5-Decene, 1-chloro-, (5Z)- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also used as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Decene, 1-chloro-, (5Z)- involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The double bond in the compound also allows it to participate in addition reactions, where electrophiles add across the double bond to form new products.

Comparison with Similar Compounds

    1-Decene: An unchlorinated analog with a double bond at the first carbon.

    5-Decene: A positional isomer with the double bond at the fifth carbon but without the chlorine atom.

    1-Chlorodecane: A saturated analog with a chlorine atom at the first carbon but no double bond.

Uniqueness: 5-Decene, 1-chloro-, (5Z)- is unique due to the combination of the chlorine atom and the Z-configuration of the double bond. This specific arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions, while the Z-configuration of the double bond influences its stereochemistry and reactivity in addition reactions.

Properties

CAS No.

71673-28-4

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(E)-1-chlorodec-5-ene

InChI

InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h5-6H,2-4,7-10H2,1H3/b6-5+

InChI Key

RTCAJAHYBVGCHJ-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCl

Canonical SMILES

CCCCC=CCCCCCl

Origin of Product

United States

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